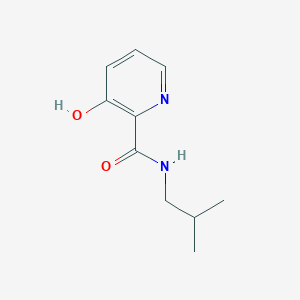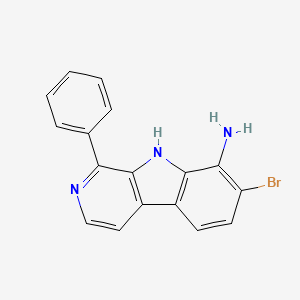![molecular formula C15H28OSi2 B12557501 Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- CAS No. 143106-12-1](/img/structure/B12557501.png)
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- is a chemical compound with the molecular formula C15H28OSi2. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is known for its unique structure, which includes a phenyl group substituted with a trimethylsilyl group and a tert-butyl-dimethylsilyl ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- typically involves the reaction of 4-hydroxyphenyltrimethylsilane with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form silane derivatives with different oxidation states.
Substitution: The trimethylsilyl and tert-butyl-dimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction can produce various silane derivatives.
Applications De Recherche Scientifique
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl and phenol functionalities in organic synthesis.
Biology: The compound is employed in the modification of biomolecules for improved stability and solubility.
Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl and tert-butyl-dimethylsilyl groups can form stable bonds with hydroxyl and phenol groups, protecting them from unwanted reactions. This allows for selective modification and functionalization of molecules in complex chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: A compound with two trimethylsilyl groups attached to a benzene ring.
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-butyn-1-yl]trimethyl-: A similar compound with a butynyl group instead of a phenyl group.
Uniqueness
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- is unique due to its combination of a phenyl group with both trimethylsilyl and tert-butyl-dimethylsilyl groups. This structure provides enhanced stability and reactivity, making it a valuable tool in various chemical and biological applications.
Propriétés
Numéro CAS |
143106-12-1 |
|---|---|
Formule moléculaire |
C15H28OSi2 |
Poids moléculaire |
280.55 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(4-trimethylsilylphenoxy)silane |
InChI |
InChI=1S/C15H28OSi2/c1-15(2,3)18(7,8)16-13-9-11-14(12-10-13)17(4,5)6/h9-12H,1-8H3 |
Clé InChI |
AAOKQPABVADXLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)


![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)





![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
